![molecular formula C10H18N2O2 B1521351 1-氨基-3-叔丁氧羰基-3-氮杂双环[3.1.0]己烷 CAS No. 489438-95-1](/img/structure/B1521351.png)
1-氨基-3-叔丁氧羰基-3-氮杂双环[3.1.0]己烷
描述
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药合成
1-氨基-3-叔丁氧羰基-3-氮杂双环[3.1.0]己烷是医药化合物合成中的关键中间体。其刚性的双环结构用于模拟环己烷环,这是药物分子中常见的基序。 该化合物在创建螺环结构方面特别有价值,螺环结构在多种生物活性分子中普遍存在 .
分子探针
由于其独特的双环结构,该化合物被用于开发可以帮助研究生物系统的分子探针。 这些探针可以与特定的酶或受体结合,使研究人员能够实时追踪生物过程 .
材料科学
在材料科学中,1-氨基-3-叔丁氧羰基-3-氮杂双环[3.1.0]己烷可用于合成具有独特性能的新型聚合物。 将氮杂双环结构纳入聚合物链可导致材料具有增强的强度、柔韧性和耐化学性 .
催化
该化合物也正在催化研究中得到探索。 其框架可用于开发促进化学反应的新型催化剂,特别是在不对称中心的创建方面,这对于制药行业生产对映异构体纯物质至关重要 .
农药开发
氮杂双环己烷部分正在研究其在农药中的潜在用途。 它可以作为开发新型杀虫剂和除草剂的支架,为农业害虫和杂草管理提供一种新的方法 .
抗肿瘤药
研究表明,含有氮杂双环己烷环的化合物,如1-氨基-3-叔丁氧羰基-3-氮杂双环[3.1.0]己烷,有望成为抗肿瘤药。 它们可以被功能化以与特定的细胞靶标相互作用,从而可能导致新的癌症疗法 .
抗菌和抗真菌药
1-氨基-3-叔丁氧羰基-3-氮杂双环[3.1.0]己烷的结构复杂性使其成为开发新型抗菌和抗真菌药的候选药物。 它能够整合到更大的分子中,使其可以靶向特定的微生物途径 .
神经科学研究
在神经科学中,该化合物可用于合成神经递质或其他神经活性物质的类似物。 这有助于研究神经系统疾病和开发能够调节突触传递的药物 .
作用机制
Target of Action
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The compound is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation .
Mode of Action
The exact mode of action of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds . For instance, it is present in the structure of ficellomycin, a dipeptide that consists of L-valine and a non-proteinogenic amino acid .
Biochemical Pathways
For example, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds , suggesting that it may have significant bioavailability.
Result of Action
The molecular and cellular effects of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds . For instance, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds , suggesting that it may be influenced by various environmental factors.
生化分析
Biochemical Properties
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. The interaction between 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane and aminotransferases involves the formation of a Schiff base intermediate, which facilitates the transfer of the amino group. Additionally, this compound has been shown to interact with oxidases, which are enzymes that catalyze the oxidation of substrates by transferring electrons to oxygen molecules .
Cellular Effects
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane can alter gene expression by binding to transcription factors and influencing their activity, thereby regulating the transcription of target genes involved in cellular metabolism and other essential processes .
Molecular Mechanism
The molecular mechanism of action of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. One notable interaction is the inhibition of certain enzymes, such as proteases, by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane have been shown to change over time. This compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane may result in transient changes in cell signaling and gene expression, while long-term exposure can lead to more sustained alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane in animal models have been found to vary with different dosages. At low doses, this compound can exert beneficial effects on cellular function and metabolism, while higher doses may result in toxic or adverse effects . For instance, low doses of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane have been shown to enhance cognitive function and memory in animal models, whereas high doses can lead to neurotoxicity and other adverse effects .
Metabolic Pathways
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is involved in several metabolic pathways, including amino acid metabolism and oxidative phosphorylation. This compound can interact with enzymes such as aminotransferases and oxidases, which play critical roles in these pathways . Additionally, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these processes .
Transport and Distribution
The transport and distribution of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals in its structure . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the activity and function of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane by altering its subcellular localization .
属性
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGHDJBBUKJALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


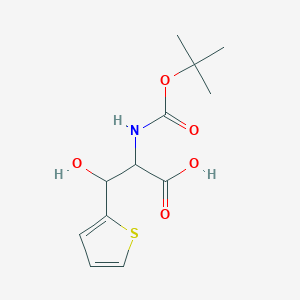
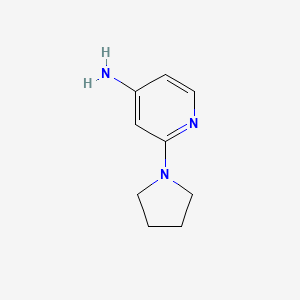
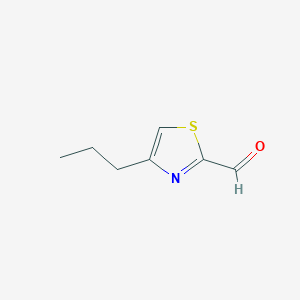
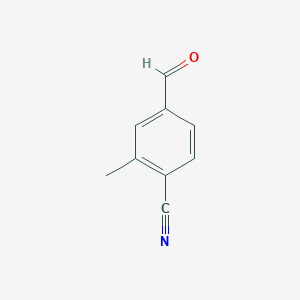

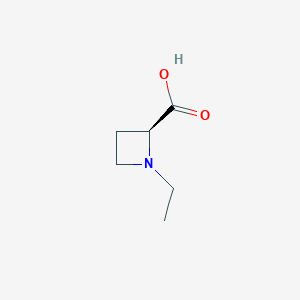
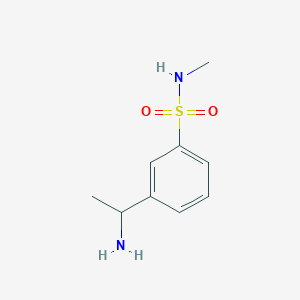
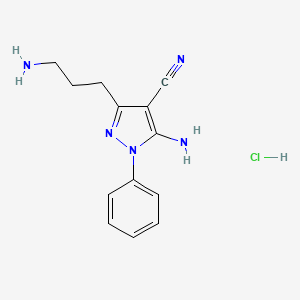

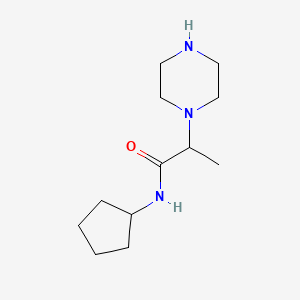
![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)
![3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1521289.png)
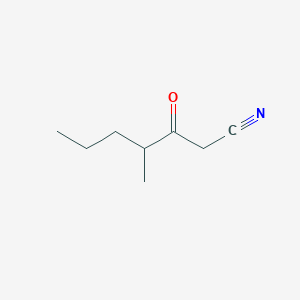
![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)
